3-Methylisoxazol-4-amine

Overview

Description

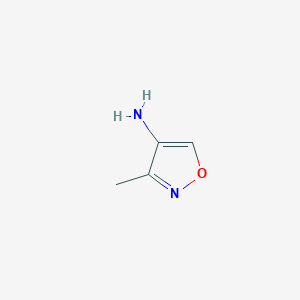

3-Methylisoxazol-4-amine is a heterocyclic organic compound . It has a molecular formula of C4H6N2O and a molecular weight of 98.1 g/mol .

Synthesis Analysis

The synthesis of isoxazole derivatives, including this compound, often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . An improved protocol for the synthesis of isoxazolone derivatives involves the L-valine promoted three-component cyclo-condensation reaction of alkylacetoacetates, hydroxylamine hydrochloride, and aldehydes in ethanol under reflux .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . It is a five-membered heterocyclic moiety .Chemical Reactions Analysis

3-Methylisoxazol-5-amine has been used in heterocyclizations with aromatic aldehydes, pyruvic acid, and its derivatives .Physical And Chemical Properties Analysis

This compound has a molecular formula of C4H6N2O and a molecular weight of 98.1 g/mol . It is a heterocyclic organic compound .Scientific Research Applications

Microbial Interactions and Environmental Impact

The compound 3-Methylisoxazol-4-amine (3-amino-5-methylisoxazole), as part of the antibiotic sulfonamide drug sulfamethoxazole (SMX), can undergo abiotic transformations under denitrifying conditions. This leads to the formation of transformation products like 4-nitro-N-(5-methylisoxazol-3-yl)-benzenesulfonamide and N-(5-methylisoxazol-3-yl)-benzenesulfonamide. These compounds have been studied in water/sediment batch experiments and environmental samples, shedding light on the behavior of SMX and its environmental impact (Nödler, Licha, Barbieri, & Pérez, 2012).

Catalytic Activation in Organic Synthesis

This compound is utilized in palladium-catalyzed C(sp³)-H bond activation, demonstrating its role in the selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives. This process leads to the synthesis of various γ-substituted non-natural amino acids, highlighting its application in the development of novel organic compounds (Pasunooti, Banerjee, Yap, Jiang, & Liu, 2015).

Pharmaceutical Research and Anticancer Activity

In pharmaceutical research, this compound is used in the synthesis of various heterocyclic compounds. For example, its reaction with phthalic anhydride and maleic anhydride under different conditions produces isoxazole products. Some of these synthesized compounds have shown promising anticancer activity against certain carcinoma cell lines, suggesting its potential in developing new anticancer drugs (Abu Bakr, Abd El-Karim, Said, & Youns, 2016).

Development of Novel Azo Dyes

The compound plays a significant role in the synthesis of azo dyes. For instance, 3-Methyl-4H-isoxazol-5-one, derived from this compound, is used in the formation of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones. These compounds have been studied for their antibacterial and antifungal activities, showcasing their potential in developing new antimicrobial agents (Banpurkar, Wazalwar, & Perdih, 2018).

Biodegradation and Environmental Remediation

Studies on the biodegradation of sulfamethoxazole, which contains this compound, have been conducted to understand the mechanisms of degradation in different bacterial genera. This research is crucial for assessing the environmental impact of SMX and developing strategies for bioremediation of contaminated sites. Interestingly, certain bacterial strains have shown the capability to completely degrade 3-amino-5-methylisoxazole, a by-product of SMX catabolism, highlighting its role in environmental management and pollution control (Mulla, Hu, Sun, Li, Suanon, Ashfaq, & Yu, 2018).

Mechanism of Action

Mode of Action

Isoxazole derivatives, however, are known to interact with their targets in a variety of ways, often resulting in significant biological effects .

Biochemical Pathways

Isoxazole derivatives are known to have a wide range of biological effects, suggesting they may interact with multiple biochemical pathways .

Result of Action

Isoxazole derivatives have been reported to have a wide range of biological effects, including anti-inflammatory, immunosuppressive, and potential mosquito larvicidal activity .

Safety and Hazards

Future Directions

In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, is of significant importance . Therefore, it is imperative to develop new eco-friendly synthetic strategies for isoxazole synthesis, including 3-Methylisoxazol-4-amine .

Biochemical Analysis

Biochemical Properties

3-Methylisoxazol-4-amine plays a crucial role in biochemical reactions, particularly in the synthesis of other biologically active compounds. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in the synthesis of heterocyclic compounds, such as pyruvic acid derivatives . These interactions often involve the amino group of this compound, which can participate in nucleophilic reactions, leading to the formation of new chemical bonds and the synthesis of complex molecules.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, certain derivatives of this compound have shown cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent . Additionally, it can modulate immune functions by affecting the proliferation and activity of immune cells . These effects are mediated through its interactions with cellular receptors and signaling molecules, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been reported to participate in cycloaddition reactions, forming new chemical bonds and influencing the structure and function of target molecules . Additionally, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound can also result in changes in cellular behavior, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as immune modulation and anticancer activity . At high doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized through pathways involving oxidation, reduction, and conjugation reactions . These metabolic processes can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence its localization and concentration within different cellular compartments, affecting its overall biological activity.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and exert its effects. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name |

3-methyl-1,2-oxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-4(5)2-7-6-3/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOWDJRGXLVJHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60549980 | |

| Record name | 3-Methyl-1,2-oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

354795-62-3 | |

| Record name | 3-Methyl-1,2-oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

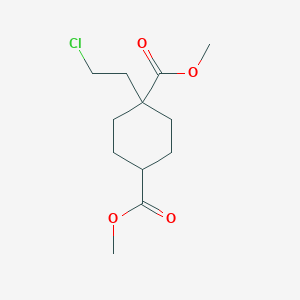

![[(3Ar,4R,5R,6aS)-4-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1355287.png)

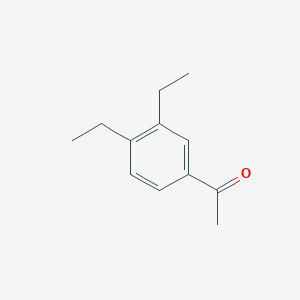

![N-[2-(Phenylthio)ethyl]-2-propanamine](/img/structure/B1355313.png)

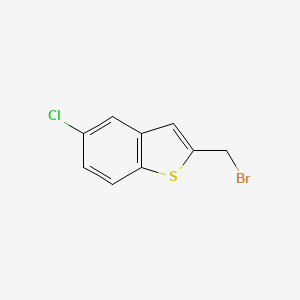

![6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B1355317.png)